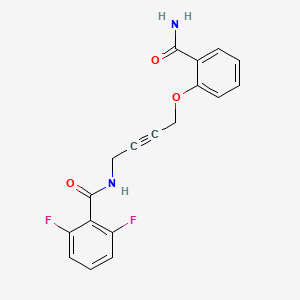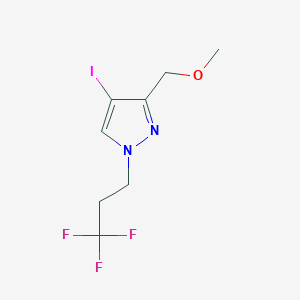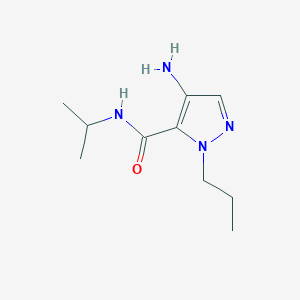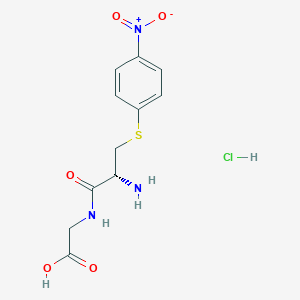
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide is a chemical compound that has been widely studied in the field of scientific research. This compound has shown promising results in various applications, including medicinal and biochemical research.
Applications De Recherche Scientifique
Photostability and Photochemistry
Research on the photochemistry of fluorinated compounds, like some 7-amino-4-quinolone-3-carboxylic acids, demonstrates their potential in studying photostability and phototoxicity. These compounds undergo heterolytic defluorination, which can be a pathway for generating aryl cations in solution. This study highlights the impact of structural modifications on photostability and reaction pathways, which could be relevant for designing compounds with desired photoreactive properties (Fasani et al., 1999).
Polymers and Biodegradation
The development of cascade biodegradable polymers shows the applicability of specific chemical structures in creating materials that degrade in a controlled manner. These polymers, designed with carbamate linkages, degrade through cyclization and elimination reactions, offering insights into designing new materials for medical and environmental applications (Dewit & Gillies, 2009).
Biosensing Applications
A study on a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam illustrates the role of novel chemical modifications in enhancing biosensor performance. The use of a modified electrode with specific chemical moieties led to potent electron mediating behavior, underlining the importance of chemical structure in developing efficient biosensing technologies (Karimi-Maleh et al., 2014).
Chemical Synthesis and Drug Delivery
Research into cyclization-activated phenyl carbamate prodrug forms for protecting phenols against first-pass metabolism explores the utility of chemical modifications in drug development. This approach aims to enhance the bioavailability of drugs by protecting them from metabolism, which could be a significant consideration in the design of new therapeutic agents (Thomsen & Bundgaard, 1993).
Electropolymerization and Transducers
The synthesis and electropolymerization of phenol and aniline derivatives for use as electrochemical transducers in the development of immunosensors for dengue highlight the role of chemical synthesis in creating specific functionalities for biosensing applications. This research demonstrates how modifications in chemical structure can impact the performance of electrochemical devices (Santos et al., 2019).
Propriétés
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-13-7-5-8-14(20)16(13)18(24)22-10-3-4-11-25-15-9-2-1-6-12(15)17(21)23/h1-2,5-9H,10-11H2,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWBMDEQKWGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,6-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)

![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924699.png)
![(E)-3-(4-chlorostyryl)imidazo[1,5-a]pyridine](/img/structure/B2924702.png)
![6-chloro-4-(3-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2924705.png)



![7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2924710.png)
![4-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2924711.png)